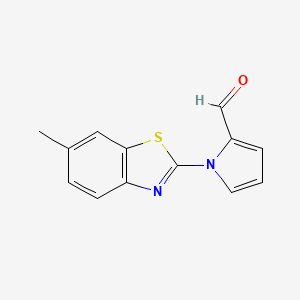

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

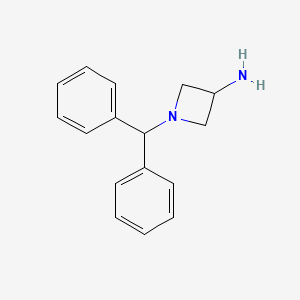

The closest compound I found is "1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid" . It’s a compound with a benzothiazole moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings).

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .

Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular formula of C12H12N2O2S .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular weight of 248.3 .

Wissenschaftliche Forschungsanwendungen

Non-Linear Optic Application

Compounds derived from benzothiazole, such as 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been investigated for their potential application in non-linear optics. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity was explored, focusing on substituting the 2-position with strong electron-acceptor groups. These compounds exhibit expected non-linear optical properties, making them candidates for optical applications (Hrobárik, Sigmundová, & Zahradník, 2004).

Analytical Applications

Another application area is in the field of analytical chemistry. Derivatives of benzothiazole, similar to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used as neutral ionophores in the construction of novel sensors. For instance, a study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone can be used for creating an Er(III) membrane sensor, exhibiting high selectivity and wide applicability for analytical purposes (Ganjali et al., 2007).

Synthesis of Pyrazole Derivatives

Benzothiazole-based compounds, similar in structure to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used in the synthesis of novel pyrazole derivatives. These compounds, pendant to benzothiazole, are prepared through 1,3-dipolar cycloaddition reactions and have various potential applications in chemical synthesis (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

Synthesis of Carbonyl Compounds

Benzothiazole-2-carbaldehyde, a related compound, has been utilized in the synthesis of aldehydes and ketones via transaminations. This method, which may be relevant for derivatives like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, offers wide applications with yields generally over 80% (Calō, Lopez, & Todesco, 1972).

Antitumor Agents

Derivatives of 1,3-benzothiazol-2-yl have been explored for their potential as antitumor agents. Specifically, compounds synthesized from 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have shown significant antitumor activity. These findings indicate potential applications of related benzothiazole derivatives, like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, in the development of new antitumor drugs (Matiichuk et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRQKWGOBSLFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)